molecular formula C13H9F2NO2 B6399724 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% CAS No. 1261909-40-3

3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95%

Cat. No. B6399724
CAS RN: 1261909-40-3
M. Wt: 249.21 g/mol
InChI Key: SZJONBVUFSITFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% (3-APB) is an important compound used in many scientific research applications. It is a white crystalline solid with a melting point of about 134–135 °C and a decomposition point of about 260 °C. 3-APB is a derivative of benzoic acid and is used in many different scientific fields, including biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% is used in many scientific research applications. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory processes. 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% is also used as an inhibitor of the enzyme cyclooxygenase (COX) and its related pathways. Additionally, 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% has been used to study the action of the enzyme histone acetyltransferase (HAT) and its role in gene expression.

Mechanism of Action

3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% binds to the active site of the enzyme PDE4, which blocks the enzyme's activity and prevents it from breaking down cyclic adenosine monophosphate (cAMP). This leads to an increase in the levels of cAMP, which in turn can lead to a decrease in inflammation. 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% also binds to the active site of the enzyme COX, thereby blocking its activity and preventing the formation of pro-inflammatory molecules such as prostaglandins and thromboxanes.
Biochemical and Physiological Effects
3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been used to study the effects of HAT on gene expression. In addition, 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% has been used to study the effects of PDE4 and COX on the regulation of inflammation and other physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% in laboratory experiments is its ability to inhibit the activity of PDE4 and COX. This makes it a useful tool for studying the effects of these enzymes on inflammation and other physiological processes. Additionally, 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% is not a selective inhibitor of PDE4 and COX, so it may interfere with other biochemical pathways.

Future Directions

Future research on 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% may focus on developing more selective inhibitors of PDE4 and COX. Additionally, further studies may be conducted to investigate the effects of 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% on other biochemical pathways, such as those involved in cell signaling. Additionally, further research may be conducted to investigate the potential therapeutic applications of 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95%, such as its use in the treatment of inflammatory diseases. Finally, 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% may be used in combination with other compounds to further study the effects of PDE4 and COX on inflammation.

Synthesis Methods

3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95% can be synthesized through a two-step process. First, 2,4-difluorobenzoyl chloride is reacted with 3-amino-benzoic acid in the presence of pyridine. This reaction produces an intermediate product, 3-amino-2,4-difluorobenzoic acid, which is then reacted with sodium hydroxide to form 3-Amino-5-(2,4-difluorophenyl)benzoic acid, 95%.

properties

IUPAC Name

3-amino-5-(2,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJONBVUFSITFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689588
Record name 5-Amino-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-40-3
Record name 5-Amino-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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